molecular formula C18H14O4 B3056639 Dimethyl anthracene-9,10-dicarboxylate CAS No. 73016-10-1

Dimethyl anthracene-9,10-dicarboxylate

Cat. No.: B3056639
CAS No.: 73016-10-1
M. Wt: 294.3 g/mol
InChI Key: RCNIABNGCIWEPC-UHFFFAOYSA-N
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Description

Dimethyl anthracene-9,10-dicarboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two ester groups attached to the 9 and 10 positions of the anthracene ring. It is known for its interesting photophysical properties, making it a subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl anthracene-9,10-dicarboxylate can be synthesized through a Diels-Alder reaction involving anthracene and dimethyl acetylenedicarboxylate. The reaction typically requires heating the reactants together at elevated temperatures, such as 470 K for 45 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl anthracene-9,10-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl anthracene-9,10-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl anthracene-9,10-dicarboxylate exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is harnessed in various applications, such as imaging and photodynamic therapy . The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light upon returning to the ground state.

Comparison with Similar Compounds

Uniqueness: Dimethyl anthracene-9,10-dicarboxylate is unique due to its combination of ester groups and anthracene core, providing distinct photophysical properties and reactivity compared to its analogs. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research .

Biological Activity

Dimethyl anthracene-9,10-dicarboxylate (DMAD) is a polycyclic aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DMAD, including its mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C16_{16}H12_{12}O4_{4}
  • Molecular Weight : 272.26 g/mol
  • Structure : DMAD consists of an anthracene backbone with two carboxylate groups at the 9 and 10 positions.

The biological activity of DMAD is primarily attributed to its ability to interact with cellular components, which can lead to various pharmacological effects:

  • Anticancer Activity : DMAD has shown promise as an anticancer agent. It may exert its effects by:
    • Inducing apoptosis in cancer cells.
    • Inhibiting DNA and RNA synthesis, which is crucial for cancer cell proliferation .
    • Disrupting normal cellular functions, potentially leading to cell death in malignant cells.
  • Antimicrobial Properties : Some derivatives of DMAD are being studied for their antimicrobial effects, targeting various pathogens.
  • Mechanistic Studies : Computational studies have indicated that DMAD may interact with specific molecular pathways involved in tumorigenesis and microbial resistance .

Case Studies and Experimental Data

  • Antitumor Efficacy :
    • A study demonstrated that related compounds like bisantrene (a derivative of anthracene) exhibited significant anticancer activity against various tumors in murine models, increasing lifespan significantly in treated animals .
    • In vitro studies have shown that DMAD can inhibit the growth of several cancer cell lines by disrupting their metabolic pathways.
  • Toxicity and Bioactivity :
    • Research involving EcoToxChip technology has assessed the toxicity profiles of DMAD and its derivatives in aquatic organisms, revealing dose-dependent effects on cell viability and gene expression associated with endocrine disruption .
    • The compound's photophysical properties have also been investigated, indicating potential applications in photodynamic therapy for cancer treatment .

Data Tables

The following table summarizes key findings from various studies on the biological activities associated with DMAD:

Study Type Focus Area Key Findings
Antitumor StudiesCancer Cell LinesInhibition of DNA/RNA synthesis; apoptosis induction
Toxicity AssessmentsAquatic OrganismsDose-dependent toxicity; gene expression changes
Mechanistic StudiesMolecular PathwaysInteraction with pathways involved in tumorigenesis

Properties

IUPAC Name

dimethyl anthracene-9,10-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-17(19)15-11-7-3-5-9-13(11)16(18(20)22-2)14-10-6-4-8-12(14)15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNIABNGCIWEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554861
Record name Dimethyl anthracene-9,10-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73016-10-1
Record name Dimethyl anthracene-9,10-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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